2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid is a useful research compound. Its molecular formula is C27H31NO4 and its molecular weight is 433.548. The purity is usually 95%.
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Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.54 g/mol. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, allowing for the selective protection of amino acids during coupling reactions. The presence of a pentenyl side chain contributes to its potential reactivity and biological interactions.
The biological activity of Fmoc-Amino Acid primarily relates to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:
- Antibacterial properties : Preliminary studies suggest that the compound may interact with bacterial cell membranes or specific enzymes, inhibiting their function.
- Anticancer activity : Research indicates that derivatives of fluorenone can act as topoisomerase inhibitors, which are vital in cancer treatment by preventing DNA replication in cancer cells .
Biological Activity Studies
Recent studies have focused on the synthesis and evaluation of Fmoc-Amino Acid derivatives. These derivatives have shown promising results in various bioassays.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Activity : A study explored the antiproliferative effects of fluorenone derivatives, demonstrating that introducing linear alkyl groups enhances activity compared to branched or bulky groups. This suggests that structural modifications can significantly affect biological efficacy .
- Peptide Synthesis Applications : Fmoc-Amino Acid has been utilized in synthesizing biologically active peptides. The incorporation of this compound into peptide chains has been shown to enhance stability and bioactivity against various targets, including enzymes involved in metabolic pathways .
- Mechanistic Insights : Interaction studies using fluorescence spectroscopy have revealed that Fmoc-Amino Acid derivatives can bind to specific receptors, indicating their potential as drug candidates targeting particular biological pathways .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enylhept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-3-5-11-17-27(25(29)30,18-12-6-4-2)28-26(31)32-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h3-4,7-10,13-16,24H,1-2,5-6,11-12,17-19H2,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHUVDDCLKLLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678866 | |
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068435-19-7 | |
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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